- A process for preparing N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methyl-propanamide and its isomers useful as intermediates for manufacturing bicalutamide, China, , ,

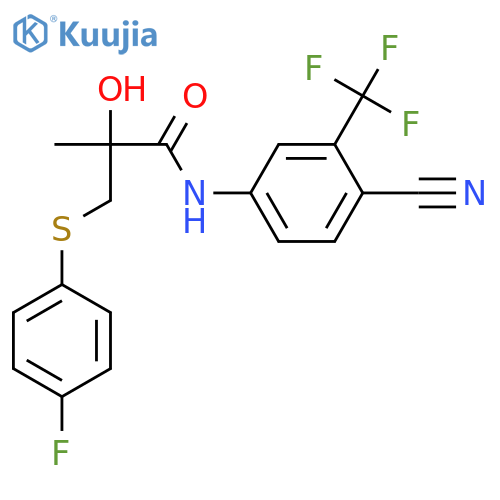

Cas no 90356-78-8 (Bicalutamide Sulfide)

Bicalutamide Sulfide structure

商品名:Bicalutamide Sulfide

CAS番号:90356-78-8

MF:C18H14F4N2O2S

メガワット:398.374577045441

MDL:MFCD08235143

CID:61405

PubChem ID:9800987

Bicalutamide Sulfide 化学的及び物理的性質

名前と識別子

-

- N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide

- BICALUTAMIDE-SULFIDE (BICALUTAMIDE ASH)

- n-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropionamide

- Bicalutamide Intermediate

- N-[4-Cyano-3-trifluoromethy phenyl]-S-(4-fluorophenylthio)-2-hydrdoxy-2-methyl-propionamide

- 4-OYANO-3-TRIFLUOROMETHYL-N-[3-(4-FLUOROPHENYLTHIO)-2-HYDROXYL-2-METHYLPROPIONYL]ANILINE

- Bicalutamide Sulfide

- N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluoro-phenyl)thio)-2-hydroxy-2-methylpropanamide

- N-[4-Cyano-3-(Trifluoromethyl)Phenyl]-3-[(4-Fluorophenyl)thio]-2-Hydroxy-2-Methy

- N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide

- 4-cyano-3-trifluoromethyl-N-(3-p-fluorophenylthio-2-hydroxy-2-methylpropionyl)aniline

- 4-CYANO-3-TRIFLUOROMETHYL-N-[3-(4-FLUOROPHENYLTHIO)-2-HYDROXYL-2-METHYLPROPIONYL]ANILINE

- INTERMEDIATE OF BICALUTAMIDE

- N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanamide

- N-[4-CYANO-3-(TRIFLUOROMETHYL)PHENYL]-3-[(4-FLUOROPHENYL)THIO]-2-HYDROXY-2-MET

- Propanamide,N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methyl-,(?à)-

- N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylsulfanyl)-2-hydroxy-2-methylpropionamide

- Propanamide,N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methyl-

- N-[4-Cyano-3-(Trifluoromethyl)phenyl]-3-[(4-Fluorophenyl)thio]-2-Hydroxy-2-Methyl Propionamide

- N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide

- N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluoro-phenyl)thio)-2-hydroxy-2-methylpropan

- N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide (ACI)

- Propanamide, N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methyl-, (±)- (ZCI)

- BICALUTAMIDE IMPURITY J (EP IMPURITY)

- NS00006352

- N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide; N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylsulfanyl)-2-hydroxy-2-methylpropionamide; Bicalutamide Imp. J (EP); Propanamide, N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methyl-, (+/-)-; Bicalutamide Impurity J

- Propanamide, N-(4-cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methyl-, (+/-)-

- UNII-135IE10O4Y

- Bicalutamide impurity J [EP]

- DS-17521

- N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-(4-fluorophenylsulfanyl)-2-hydroxy-2-methylpropionamide

- (2RS)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)sulfanyl)-2-hydroxy-2-methylpropanamide

- CHEMBL171543

- Q27251480

- Propanamide, N-(4-cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methyl-

- DTXSID301020577

- EC 618-533-8

- SCHEMBL899788

- (2RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanamide

- N-(4'-Cyano-3'-trifluoro methylphenyl)-3-(4''-fluor rophenilthio)-2-hydroxy-2-methylpropionamide

- AC-17498

- CS-0154972

- 135IE10O4Y

- BICALUTAMIDE IMPURITY J [EP IMPURITY]

- N-[4-cyano-3-trifluoromethyl-phenyl]-3-[4-fluorophenyl-thio]-2-hydroxy-2-methyl-propionamide

- MFCD08235143

- 4'-Cyano-3-(4-fluorophenylthio)-2-hydroxy-2-methyl-3'-trifluoromethylpropionanilide

- Bicalutamide impurity J

- C18H14F4N2O2S

- Propanamide, N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methyl-

- N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfanyl-2-hydroxy-2-methylpropanamide

- AKOS015836118

- 90356-78-8

- 4'-cyano-3-(4-fluorophenylthio)2-hydroxy-2-methyl-3'-trifluoromethylpropionanilide

- Bicalutamide sulfide, (+/-)-

- N-[4-cyano-3-(trifluoromethyl)-phenyl-]-3-[4-fluorophenylthio]-2-hydroxy-2-methyl-propionamide

-

- MDL: MFCD08235143

- インチ: 1S/C18H14F4N2O2S/c1-17(26,10-27-14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)

- InChIKey: GCGWWKKSGPETMI-UHFFFAOYSA-N

- ほほえんだ: N#CC1C(C(F)(F)F)=CC(NC(C(CSC2C=CC(F)=CC=2)(C)O)=O)=CC=1

計算された属性

- せいみつぶんしりょう: 398.07100

- どういたいしつりょう: 398.071

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 27

- 回転可能化学結合数: 5

- 複雑さ: 571

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 98.4

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.4±0.1 g/cm3

- ゆうかいてん: 109-111°C

- ふってん: 565.6°C at 760 mmHg

- フラッシュポイント: 295.9±30.1 °C

- 屈折率: 1.585

- PSA: 98.42000

- LogP: 4.27098

- じょうきあつ: 0.0±1.6 mmHg at 25°C

Bicalutamide Sulfide セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P280-P305+P351+P338

- セキュリティの説明: 24/25

- ちょぞうじょうけん:Sealed in dry,Room Temperature

Bicalutamide Sulfide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB447012-5 g |

N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropionamide; . |

90356-78-8 | 5g |

€114.10 | 2023-04-22 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TU955-20g |

Bicalutamide Sulfide |

90356-78-8 | 97% | 20g |

685.0CNY | 2021-07-12 | |

| eNovation Chemicals LLC | D961215-25g |

Propanamide,N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methyl- |

90356-78-8 | 97% | 25g |

$155 | 2024-06-06 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N81680-25g |

N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide |

90356-78-8 | 97% | 25g |

¥808.0 | 2024-07-19 | |

| TRC | B382040-2g |

Bicalutamide Sulfide |

90356-78-8 | 2g |

$ 758.00 | 2023-04-18 | ||

| TRC | B382040-2.5g |

Bicalutamide Sulfide |

90356-78-8 | 2.5g |

$ 907.00 | 2023-04-18 | ||

| Ambeed | A144761-100g |

N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide |

90356-78-8 | 97% | 100g |

$306.0 | 2025-02-27 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N81680-5g |

N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide |

90356-78-8 | 97% | 5g |

¥252.0 | 2024-07-19 | |

| Fluorochem | 213803-1g |

N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide |

90356-78-8 | 95% | 1g |

£12.00 | 2022-02-28 | |

| TRC | B382040-1g |

Bicalutamide Sulfide |

90356-78-8 | 1g |

$ 420.00 | 2023-04-18 |

Bicalutamide Sulfide 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Potassium carbonate ; rt → 60 °C; 16 h, 50 - 60 °C; 60 °C → rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Oxygen Solvents: Dimethyl sulfoxide , 1,2-Dichloroethane ; 12 h, 30 °C

リファレンス

- DMSO-Mediated Difunctionalization of Electron-Deficient Olefins to Access β-Hydroxysulfides with High Chemoselectivity, Synthesis, 2022, 54(9), 2258-2266

合成方法 3

はんのうじょうけん

1.1 Solvents: Acetonitrile , 1,2-Dichloroethane ; 6 h, rt

1.2 Reagents: Triphenylphosphine ; 2 h, rt

1.2 Reagents: Triphenylphosphine ; 2 h, rt

リファレンス

- Auto-oxidative hydroxysulfenylation of alkenes, Chemical Communications (Cambridge, 2016, 52(45), 7233-7236

Bicalutamide Sulfide Raw materials

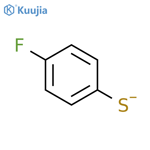

- 4-Fluorothiophenol

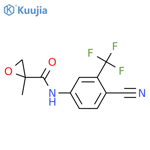

- N-4-Cyano-3-(trifluoromethyl)phenyl-2-methyl-2-oxiranecarboxamide

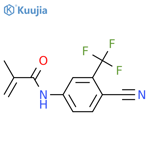

- N-4-Cyano-3-(trifluoromethyl)phenyl-2-methylacrylamide

Bicalutamide Sulfide Preparation Products

Bicalutamide Sulfide サプライヤー

atkchemica

ゴールドメンバー

(CAS:90356-78-8)Bicalutamide Sulfide

注文番号:CL15077

在庫ステータス:in Stock

はかる:1g/5g/10g/100g

清らかである:95%+

最終更新された価格情報:Wednesday, 27 November 2024 17:36

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:90356-78-8)N-[4-氰基-3-(三氟甲基)苯基]-3-[(4-氟苯基)硫基]-2-羟基-2-甲基丙酰胺

注文番号:LE5739126

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:45

価格 ($):discuss personally

Bicalutamide Sulfide 関連文献

-

1. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

90356-78-8 (Bicalutamide Sulfide) 関連製品

- 945419-64-7(Bicalutamide Sulfoxide)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:90356-78-8)N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropionamide

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:90356-78-8)Bicalutamide Sulfide

清らかである:99%

はかる:100g

価格 ($):275.0